2-[6-(Dimethylamino)pyridin-3-yl]acetic acid
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Overview
Description
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to the pyridine ring at the 6th position and an acetic acid moiety at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a suitable catalyst to form the intermediate 6-(dimethylamino)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino group to other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or other derivatives .
Scientific Research Applications
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the acetic acid moiety can form covalent bonds with target enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-3-yl)acetic acid
- 2-(6-Chloropyridin-3-yl)acetic acid
- 2-(6-Methoxypyridin-3-yl)acetic acid
Uniqueness
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[6-(dimethylamino)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-4-3-7(6-10-8)5-9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
DNNUZOIOUFKDHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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